Dual Acid-Labile Protection Enables Orthogonal Boc/Bzl SPPS While Single-Boc Boc-Tyr-OH Exposes the Phenolic Side Chain
Boc-Tyr(Boc)-OH incorporates two Boc protecting groups—one on the Nα-amino and one on the phenolic hydroxyl—both cleaved by acid (e.g., TFA) . In contrast, Boc-Tyr-OH lacks side-chain protection, leaving the tyrosine hydroxyl group free and susceptible to acylation during amide bond formation . The presence of the second Boc group eliminates the requirement for orthogonal hydroxyl protection strategies (e.g., benzyl or tBu) and reduces the number of protecting group manipulation steps by one relative to sequential protection of Boc-Tyr-OH.
| Evidence Dimension | Number of protected functional groups |
|---|---|
| Target Compound Data | 2 acid-labile protecting groups (Nα-Boc and O-Boc) |
| Comparator Or Baseline | Boc-Tyr-OH: 1 acid-labile protecting group (Nα-Boc only); unprotected phenolic hydroxyl |
| Quantified Difference | 100% increase in protected functionalities (2 vs 1) |
| Conditions | Boc protection chemistry; acidic deprotection with TFA |
Why This Matters
Selection of Boc-Tyr(Boc)-OH reduces the number of synthetic steps and eliminates the need for an orthogonal side-chain protecting group, directly impacting total synthesis yield and labor cost in Boc-strategy peptide manufacturing.
